2-Nitrophenyl octanoate
Overview
Description
2-Nitrophenyl octanoate, also known as Caprylic acid o-nitrophenyl ester, is a light yellow liquid . It has an empirical formula of C14H19NO4 and a molecular weight of 265.30 .
Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl octanoate consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule has a total of 38 bonds, including 19 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
2-Nitrophenyl octanoate is a light yellow liquid . It should be stored at a temperature of -20°C . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Chemical Synthesis
“2-Nitrophenyl octanoate” is used in chemical synthesis . It is a light yellow liquid with a molecular weight of 265.30 . It is also known as "Caprylic acid o-nitrophenyl ester" .
Biochemical Research
This compound is used in biochemical research . It is a type of octanoate, which is a class of compounds that includes fatty acids, lipids, and bioactive small molecules .
Aroma Chemicals
Octanoates, including “2-Nitrophenyl octanoate”, are used as aroma chemicals . They contribute to the flavor and fragrance of various products .
Lipase Activity Enhancement
In a study, a redesigned lipase displayed enhanced hydrolysis activity towards "p-nitrophenyl octanoate" . This shows its potential use in enzyme research and biotechnology .
Pharmaceutical Research
“2-Nitrophenyl octanoate” can be used in pharmaceutical research . It is available as a pharmaceutical secondary standard and certified reference material .
Food Industry
Octanoates, including “2-Nitrophenyl octanoate”, are used in the food industry . They are found in food grade, halal, and kosher products .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 2-Nitrophenyl octanoate research could involve its potential applications in various fields. For instance, one study discussed the use of a similar compound, 4-Nitrophenyl octanoate, in the design of a lipase with enhanced hydrolysis activity . Another study evaluated the performance of a Polymer Inclusion Membrane (PIM) containing 2-Nitrophenyl octanoate for zinc recovery and separation . These studies suggest that 2-Nitrophenyl octanoate and similar compounds could have potential applications in biocatalysis and environmental remediation.
properties
IUPAC Name |
(2-nitrophenyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGMTJWLAKQHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629400 | |
Record name | 2-Nitrophenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104809-25-8 | |
Record name | 2-Nitrophenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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